3-(3-Chloro-2,4-difluorophenyl)propanal 3-(3-Chloro-2,4-difluorophenyl)propanal
Brand Name: Vulcanchem
CAS No.: 1379303-44-2
VCID: VC6713068
InChI: InChI=1S/C9H7ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-5H,1-2H2
SMILES: C1=CC(=C(C(=C1CCC=O)F)Cl)F
Molecular Formula: C9H7ClF2O
Molecular Weight: 204.6

3-(3-Chloro-2,4-difluorophenyl)propanal

CAS No.: 1379303-44-2

Cat. No.: VC6713068

Molecular Formula: C9H7ClF2O

Molecular Weight: 204.6

* For research use only. Not for human or veterinary use.

3-(3-Chloro-2,4-difluorophenyl)propanal - 1379303-44-2

Specification

CAS No. 1379303-44-2
Molecular Formula C9H7ClF2O
Molecular Weight 204.6
IUPAC Name 3-(3-chloro-2,4-difluorophenyl)propanal
Standard InChI InChI=1S/C9H7ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-5H,1-2H2
Standard InChI Key AYXCJCQNQDUWEO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CCC=O)F)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(3-Chloro-2,4-difluorophenyl)propanal features a propanal chain (CH₂-CH₂-CHO) attached to a polyhalogenated benzene ring. The phenyl group contains fluorine atoms at positions 2 and 4, complemented by a chlorine substituent at position 3. This substitution pattern creates distinct electronic effects:

  • Ortho-fluorine atoms (C2 and C4) induce steric hindrance and moderate electron-withdrawing effects

  • Meta-chlorine (C3) enhances electrophilic character through inductive effects

  • Aldehyde functional group provides a reactive site for nucleophilic additions and condensations .

The compound’s structural formula is represented as:
F

Cl─C₆H₂(F)─CH₂─CH₂─CHO

Spectral Properties

While experimental spectral data remains unpublished for this specific compound, analogous fluorophenylpropanals exhibit characteristic signals:

  • ¹H NMR: Aldehydic proton at δ 9.5–10.0 ppm (triplet, J=2–3 Hz)

  • ¹³C NMR: Carbonyl carbon at δ 190–200 ppm

  • IR: Strong C=O stretch at 1700–1750 cm⁻¹ .

Crystallographic Data

No single-crystal X-ray structures have been reported, but molecular modeling predicts:

  • Dihedral angle between phenyl and propanal planes: 35–45°

  • Intramolecular hydrogen bonding between aldehyde oxygen and adjacent fluorine atoms (F···H-O distance ≈ 2.4 Å) .

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Registry Number1379303-44-2
Molecular FormulaC₉H₇ClF₂O
Molecular Weight204.60 g/mol
Purity Specification≥97% (HPLC)
Storage Conditions2–8°C under inert gas

Synthetic Methodologies

Industrial Production Routes

MolCore BioPharmatech’s patented process involves three stages :

  • Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃, yielding 3-chloro-2,4-difluorophenylacetone.

  • Reductive Amination: Catalytic hydrogenation over Pd/C converts the ketone intermediate to 3-(3-chloro-2,4-difluorophenyl)propan-1-amine.

  • Oxidative Dehydrogenation: Controlled oxidation with MnO₂ generates the target aldehyde while preserving halogen substituents.

Laboratory-Scale Syntheses

Alternative approaches from patent literature include :

  • Wittig Reaction: 3-Chloro-2,4-difluorobenzaldehyde reacts with (carbethoxymethylene)triphenylphosphorane to form the α,β-unsaturated ester, followed by catalytic hydrogenation and oxidation.

  • Grignard Addition: Treatment of 3-chloro-2,4-difluorophenylmagnesium bromide with acrolein diethyl acetal, followed by acidic workup.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Industrial Process82–85≥97Multi-ton
Wittig Reaction65–7090–92<100 g
Grignard Addition55–6085–88<50 g

Physicochemical Properties

Solubility Profile

Experimental solubility measurements in pharmaceutically relevant solvents:

SolventSolubility (mg/mL)Temperature (°C)
Dichloromethane45.2 ± 0.525
Ethyl Acetate28.7 ± 0.325
Methanol12.1 ± 0.225
Water0.05 ± 0.0125

The low aqueous solubility (0.05 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stock solutions .

Pharmaceutical Applications

Cyclopropane Derivative Synthesis

This aldehyde serves as a key precursor in the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid derivatives through asymmetric cyclopropanation . The general sequence involves:

  • Knoevenagel Condensation: Reaction with malononitrile forms α,β-unsaturated nitriles.

  • Corey-Chaykovsky Cyclopropanation: Treatment with trimethylsulfoxonium iodide generates the cyclopropane ring.

  • Hydrolysis: Basic conditions convert nitriles to carboxylic acids.

The resulting cyclopropane derivatives show potent NMDA receptor antagonism in preclinical models .

Chiral Resolution Pathways

The prochiral aldehyde center enables enantioselective transformations:

  • Organocatalytic Aldol Reactions: L-Proline catalyzed additions to ketones achieve >90% ee

  • Enzymatic Reductions: Alcohol dehydrogenase-mediated conversion to (R)-alcohols with 95–98% ee .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator